Cas no 2137671-88-4 (sodium 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfinate)

Sodium 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfinate is a specialized sulfinate derivative featuring both a chloro substituent and a tetrazole functional group. This compound is of interest in synthetic organic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions, where sulfinate salts serve as versatile sulfonyl precursors. The tetrazole moiety enhances its utility in medicinal chemistry and materials science due to its bioisosteric properties and metal-coordinating ability. The chloro group offers further reactivity for functionalization. Its stable sodium salt form ensures improved handling and solubility in polar solvents. This compound is valuable for researchers developing sulfonated compounds, heterocyclic scaffolds, or metal-organic frameworks.
sodium 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfinate structure
2137671-88-4 structure
Product Name:sodium 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfinate
CAS No:2137671-88-4
MF:C7H4ClN4NaO2S
MW:266.640028953552
CID:6507194
PubChem ID:165454364
Update Time:2025-10-29

sodium 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfinate Chemical and Physical Properties

Names and Identifiers

    • 2137671-88-4
    • EN300-723474
    • sodium 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfinate
    • Inchi: 1S/C7H5ClN4O2S.Na/c8-6-2-1-4(15(13)14)3-5(6)7-9-11-12-10-7;/h1-3H,(H,13,14)(H,9,10,11,12);/q;+1/p-1
    • InChI Key: DNWIPXYIFUWSJH-UHFFFAOYSA-M
    • SMILES: ClC1=CC=C(C=C1C1N=NNN=1)S(=O)[O-].[Na+]

Computed Properties

  • Exact Mass: 265.9641185g/mol
  • Monoisotopic Mass: 265.9641185g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 263
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 114Ų

sodium 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfinate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-723474-1.0g
sodium 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfinate
2137671-88-4
1g
$0.0 2023-06-06

Additional information on sodium 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfinate

Introduction to Sodium 4-Chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfinate (CAS No. 2137671-88-4)

Sodium 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfinate (CAS No. 2137671-88-4) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The molecular structure of Sodium 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfinate consists of a benzene ring substituted with a chloro group at the 4-position and a sulfinate group at the 1-position. Additionally, the 3-position of the benzene ring is linked to a tetrazole ring. This particular arrangement of functional groups imparts unique chemical and biological properties to the compound, making it an attractive subject for further investigation.

In recent years, there has been a growing interest in the development of new compounds that can modulate biological pathways associated with various diseases. The presence of both the chloro and sulfinate groups in Sodium 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfinate suggests potential interactions with biological targets such as enzymes and receptors. These interactions could be leveraged to develop drugs that have therapeutic effects on conditions ranging from inflammatory disorders to infectious diseases.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. The tetrazole ring, in particular, is a well-documented pharmacophore that has been incorporated into numerous drug candidates due to its ability to engage with biological systems in meaningful ways. The combination of this pharmacophore with the chloro and sulfinate groups in Sodium 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfinate may enhance its binding affinity and selectivity for specific targets.

Recent studies have begun to explore the potential applications of Sodium 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfinate in preclinical models. Initial findings suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways involved in inflammation. These effects are particularly relevant given the increasing prevalence of chronic inflammatory conditions worldwide.

The sulfinate group in the molecular structure of Sodium 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfinate also plays a crucial role in its potential therapeutic applications. Sulfinate-containing compounds have been shown to interact with various biological targets, including enzymes and ion channels. This interaction can lead to changes in cellular function that may be beneficial for treating a range of diseases.

In addition to its anti-inflammatory potential, Sodium 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfinate may also have applications in the treatment of infectious diseases. The unique chemical properties of this compound could allow it to interfere with bacterial or viral replication mechanisms by inhibiting essential enzymes or disrupting cellular processes. This makes it a promising candidate for further development as an antimicrobial agent.

The synthesis of Sodium 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfinate presents several challenges due to its complex molecular structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. These advancements are crucial for ensuring that subsequent research and development efforts can be conducted effectively.

In conclusion,Sodium 4-chloro -3-(lH-l ,23 ,34 -tetrazol -5 -yl )benzene-l -sulfin ate (CAS No .21376718884 ) is a highly promising compound with significant potential in pharmaceutical research . Its unique molecular structure , characterized by chloro , sulfinate , and tetrazole groups , positions it as a valuable candidate for developing novel therapeutic agents . Further research is warranted to fully explore its biological activities and therapeutic applications .

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